Methyl 2-hexynoate
Overview
Description
Methyl 2-hexynoate is an organic compound with the molecular formula CH₃CH₂CH₂C≡CCO₂CH₃. It is a clear, colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes an alkyne group (C≡C) and an ester functional group (CO₂CH₃).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hexynoate can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentyne with methyl chloroformate. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hexynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH) at room temperature.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
Methyl 2-hexynoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of methyl 2-hexynoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The ester group can undergo hydrolysis to release carboxylic acids and alcohols, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Methyl 2-hexynoate can be compared with other similar compounds, such as:
Ethyl 2-butynoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-pentenoate: Contains a double bond (C=C) instead of a triple bond (C≡C).
Methyl 2-butynoate: Shorter carbon chain but similar functional groups.
Uniqueness
This compound is unique due to its specific combination of an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
methyl hex-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPZBFOJDXEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172349 | |
Record name | Methyl hex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18937-79-6 | |
Record name | Methyl 2-hexynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18937-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hexynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18937-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hex-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hex-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2-hexynoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of the reaction described in this abstract?
A1: The reaction described in the abstract provides a synthetic route to obtain Methyl 2-hexynoate from 3-Alkyl-2-Pyrazolin-5-ones. [] This suggests its potential use in organic synthesis as a building block for more complex molecules.
Q2: What is the significance of using Thallium(III) nitrate in this reaction?
A2: While the abstract does not specify the role of Thallium(III) nitrate, it mentions "assay methods, for reduction of Tl(III) to Tl(I); thallium(III) nitrate, preparation of" []. This suggests that Thallium(III) nitrate is likely used as an oxidizing agent in the synthesis of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.